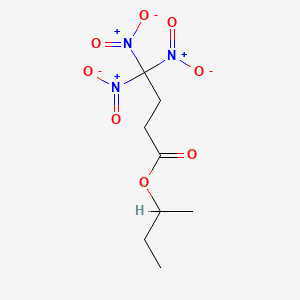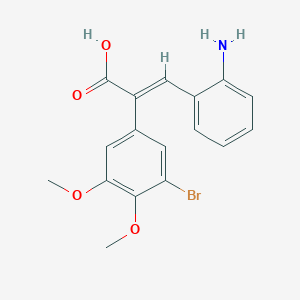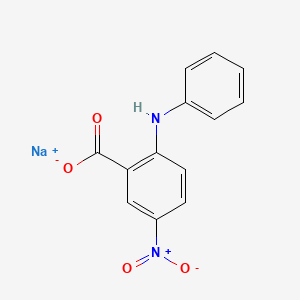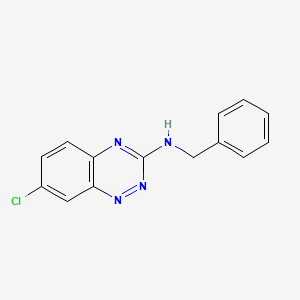![molecular formula C10H9N3S3 B14728031 5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione CAS No. 13489-07-1](/img/structure/B14728031.png)
5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione is a complex organic compound characterized by its unique structure, which includes a phenyldiazenyl group attached to a thiazinane ring with two dithione groups
Métodos De Preparación
The synthesis of 5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione typically involves the reaction of appropriate precursors under specific conditions. One common method includes the condensation of a phenyldiazenyl compound with a thiazinane derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of thiols or thioethers.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Aplicaciones Científicas De Investigación
5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways involved in diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or resistance to degradation.
Mecanismo De Acción
The mechanism of action of 5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes. The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione can be compared with other similar compounds, such as:
5-[(E)-Phenyldiazenyl]-4-thioxo-1,3-thiazolidin-2-one: This compound has a similar phenyldiazenyl group but differs in the ring structure and functional groups.
Thiophene derivatives: These compounds share the sulfur-containing ring structure but differ in their substituents and overall reactivity.
Pyrazolone derivatives: These compounds have a different core structure but can exhibit similar reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
13489-07-1 |
|---|---|
Fórmula molecular |
C10H9N3S3 |
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
5-phenyldiazenyl-1,3-thiazinane-2,4-dithione |
InChI |
InChI=1S/C10H9N3S3/c14-9-8(6-16-10(15)11-9)13-12-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,14,15) |
Clave InChI |
YJJWKZHRLWVFSQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=S)NC(=S)S1)N=NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14727976.png)
![9-Amino-5h-naphtho[2,1-b]pyrimido[5,4-e][1,4]oxazine-5,11(10h)-dione](/img/structure/B14727984.png)

![2'H-Spiro[1,3-dioxolane-2,8'-naphtho[2,1-f]quinolin]-2'-one](/img/structure/B14727996.png)



![5,7-Di(morpholin-4-yl)-3-phenyl[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14728021.png)


![1-[4-(4-Chlorophenyl)piperazin-1-yl]dodecan-2-ol](/img/structure/B14728033.png)

